2-Chloro-3,6-difluorobenzenecarboximidamide
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Overview
Description
2-Chloro-3,6-difluorobenzenecarboximidamide is a chemical compound characterized by the presence of a chloro group, two fluorine atoms, and a carboximidamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-difluorobenzenecarboximidamide typically involves multi-step organic reactions. One common approach is the diazotization of 2-chloro-3,6-difluorobenzene followed by the reaction with formamide to introduce the carboximidamide group. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,6-difluorobenzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2-Chloro-3,6-difluorobenzenecarboximidamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound can be used as a probe to study biological processes. Its fluorine atoms can be utilized in fluorescence imaging techniques to visualize cellular components and track molecular interactions.
Medicine: In the field of medicine, this compound may have potential applications as a pharmaceutical intermediate. Its chemical properties can be harnessed to develop new drugs with specific therapeutic effects.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure can impart desirable properties to these materials, enhancing their performance and durability.
Mechanism of Action
The mechanism by which 2-Chloro-3,6-difluorobenzenecarboximidamide exerts its effects depends on its specific application. For example, in fluorescence imaging, the fluorine atoms enhance the compound's ability to emit light when excited by a specific wavelength. In pharmaceutical applications, the compound may interact with molecular targets in the body, leading to therapeutic effects.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action will vary depending on its use. For instance, in drug development, the compound may target specific enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
2-Bromo-3,6-difluorobenzenecarboximidamide
2-Chloro-3,5-difluorobenzenecarboximidamide
2-Chloro-4,6-difluorobenzenecarboximidamide
Uniqueness: 2-Chloro-3,6-difluorobenzenecarboximidamide is unique due to the specific positioning of its chloro and fluorine atoms on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-3,6-difluorobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2N2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGQAGRZCXVJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=N)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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